3-Methoxy-2-(piperidin-2-yl)pyridine is a heterocyclic compound characterized by the presence of a pyridine ring substituted with a methoxy group at the third position and a piperidine ring at the second position. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a compound of interest in various scientific fields, including medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical methods, which involve the formation of the pyridine ring and subsequent substitutions. It is commercially available from chemical suppliers for research purposes.
3-Methoxy-2-(piperidin-2-yl)pyridine falls under the category of nitrogen-containing heterocycles, specifically pyridines. Its molecular formula is , and it has a molecular weight of approximately 192.26 g/mol.
The synthesis of 3-Methoxy-2-(piperidin-2-yl)pyridine typically involves several key steps:
The reaction conditions vary depending on the specific synthetic route chosen, but often include polar aprotic solvents and controlled temperatures to optimize yields.
The molecular structure of 3-Methoxy-2-(piperidin-2-yl)pyridine features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 192.26 g/mol |
IUPAC Name | 3-methoxy-2-piperidin-2-ylpyridine |
InChI | InChI=1S/C11H16N2O/c1-14-10-6-4-8-13-11(10)9-5-2-3-7-12-9/h4,6,8-9,12H,2-3,5,7H2,1H3 |
InChI Key | UAPXJZMUUXZCEN-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(N=CC=C1)C2CCCCN2 |
3-Methoxy-2-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-Methoxy-2-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may function as an inhibitor or modulator, influencing various biochemical pathways. For instance, it may inhibit enzyme activity by binding to active sites or modulate receptor functions by interacting with their binding sites.
The physical properties of 3-Methoxy-2-(piperidin-2-yl)pyridine include:
Key chemical properties are:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Relevant analyses indicate that its unique structure allows for versatile interactions within biological systems.
3-Methoxy-2-(piperidin-2-yl)pyridine has several applications in scientific research:
This compound's versatility and unique properties make it valuable in various fields of research and development.
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 101-87-1
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5